

Spectroscopic Profile of N,N-Diethylacetoacetamide: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Diethylacetoacetamide*

Cat. No.: *B146574*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound **N,N-Diethylacetoacetamide** (CAS No. 2235-46-3). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for **N,N-Diethylacetoacetamide**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **N,N-Diethylacetoacetamide**.

^1H NMR Data

The ^1H NMR spectrum of **N,N-Diethylacetoacetamide** was acquired in deuterated chloroform (CDCl_3) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
|--------------------------|----------------------|--------------|-------------|-----------------------------|
| CH ₃ (ethyl) | 1.140, 1.186 | t | 6H | 7.1 |
| CH ₂ (ethyl) | 3.296, 3.397 | q | 4H | 7.1 |
| CH ₂ (acetyl) | 3.517 | s | 2H | - |
| CH ₃ (acetyl) | 2.281 | s | 3H | - |

Note: The two ethyl groups are diastereotopic, leading to distinct signals for the CH₂ and CH₃ protons.

¹³C NMR Data

Due to the limited availability of direct experimental ¹³C NMR data for **N,N-Diethylacetoacetamide** in the public domain, the following data for the closely related analogue, N,N-Dimethylacetoacetamide, is provided as a reference. The spectral patterns are expected to be similar, with predictable shifts for the ethyl versus methyl groups.

| Assignment (for N,N-Dimethylacetoacetamide) | Chemical Shift (ppm) |
|---|----------------------|
| C=O (amide) | 169.4 |
| C=O (ketone) | 204.8 |
| CH ₂ | 51.5 |
| N-CH ₃ | 35.6, 37.8 |
| CO-CH ₃ | 30.2 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following are the characteristic IR absorption bands for **N,N-Diethylacetoacetamide**.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| ~2975 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1645 | Strong | C=O stretch (amide) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1260 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of **N,N-Diethylacetoacetamide**.[\[1\]](#)

| m/z | Relative Intensity (%) | Plausible Fragment |
|-----|------------------------|--|
| 157 | 15.3 | [M] ⁺ (Molecular Ion) |
| 142 | 6.2 | [M - CH ₃] ⁺ |
| 114 | 7.6 | [M - C ₃ H ₇] ⁺ |
| 100 | 4.3 | [M - C ₄ H ₅ O] ⁺ |
| 86 | 3.1 | [C ₅ H ₁₂ NO] ⁺ |
| 85 | 9.2 | [C ₅ H ₁₁ NO] ⁺ |
| 72 | 32.6 | [C ₄ H ₁₀ N] ⁺ |
| 58 | 100.0 | [C ₃ H ₈ N] ⁺ |
| 44 | 22.7 | [C ₂ H ₆ N] ⁺ |
| 43 | 38.3 | [C ₂ H ₃ O] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

^1H and ^{13}C NMR Sample Preparation and Acquisition

- Sample Preparation: Approximately 10-20 mg of **N,N-Diethylacetoacetamide** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- NMR Tube: The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer.
- Acquisition Parameters (^1H NMR):
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Spectral width: 20 ppm
- Acquisition Parameters (^{13}C NMR):
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Spectral width: 240 ppm
- Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

- **Sample Application:** A small drop of neat **N,N-Diethylacetamide** is placed directly onto the crystal of an ATR-FTIR spectrometer.
- **Data Acquisition:** The spectrum is recorded over the range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry

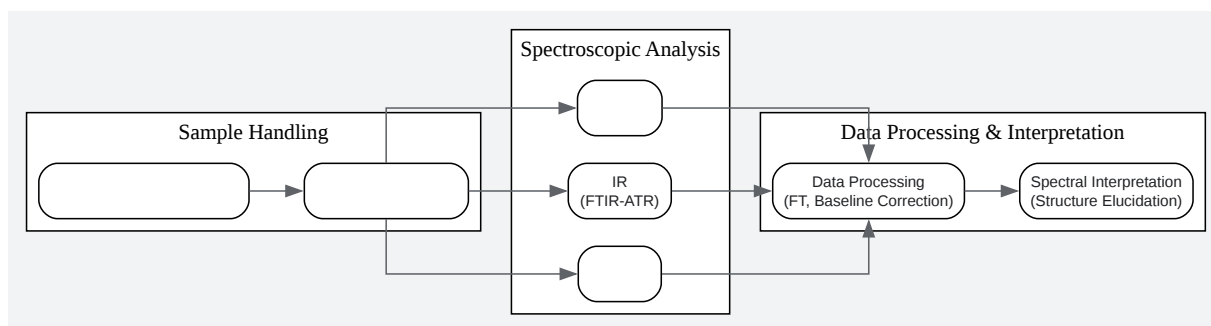
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **N,N-Diethylacetamide** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source is used.
- **GC Conditions:**
 - **Injector temperature:** 250 °C
 - **Oven program:** Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
 - **Carrier gas:** Helium at a constant flow rate.
- **MS Conditions:**
 - **Ionization mode:** Electron Ionization (EI) at 70 eV.
 - **Mass range:** m/z 40-400.
 - **Source temperature:** 230 °C.

- **Data Analysis:** The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the corresponding mass spectrum is analyzed for the molecular ion and fragmentation pattern.

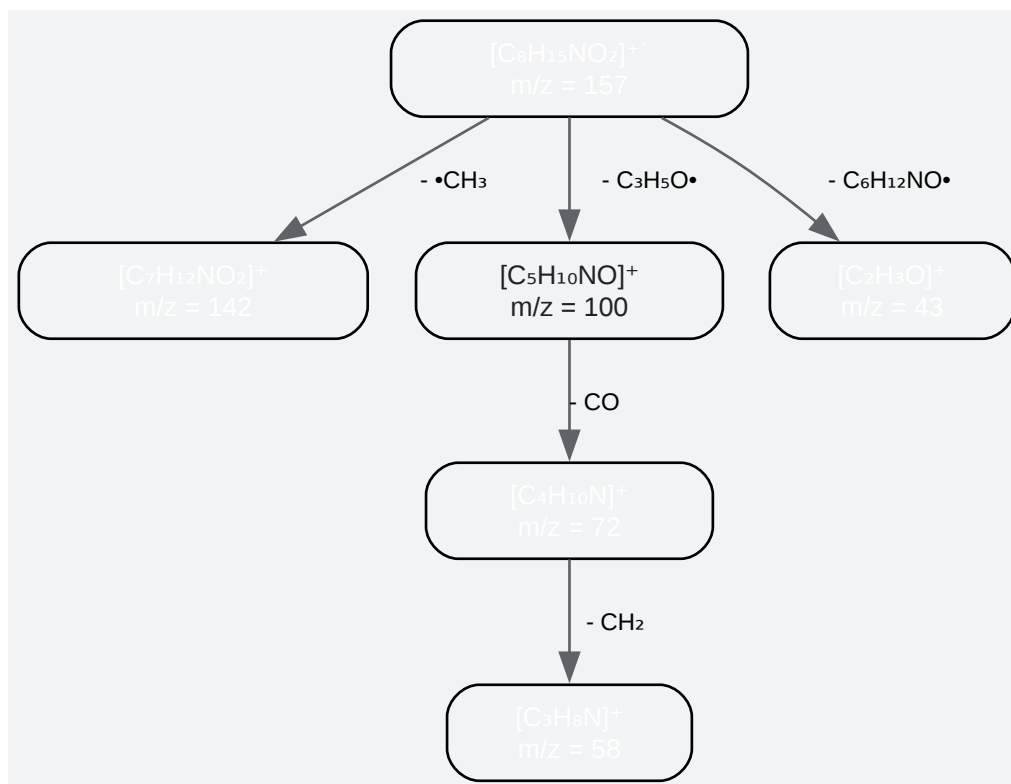
Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **N,N-Diethylacetamide**.



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General workflow for the spectroscopic analysis of **N,N-Diethylacetamide**.



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Plausible mass fragmentation pathway for **N,N-Diethylacetamide**.
Structural assignments of ¹H NMR signals for **N,N-Diethylacetamide**.

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References

- 1. N,N-Dimethylacetamide(127-19-5) IR Spectrum [chemicalbook.com]
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